molecular formula C18H23NO2 B1385280 2-Isopropoxy-N-(4-methoxyphenethyl)aniline CAS No. 1040682-94-7

2-Isopropoxy-N-(4-methoxyphenethyl)aniline

Cat. No.: B1385280
CAS No.: 1040682-94-7
M. Wt: 285.4 g/mol
InChI Key: MGKDNKOFLLGOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Isopropoxy-N-(4-methoxyphenethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Isopropoxy-N-(4-methoxyphenethyl)aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-(4-methoxyphenethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

2-Isopropoxy-N-(4-methoxyphenethyl)aniline can be compared with other similar compounds, such as:

  • 2-Isopropoxy-N-(4-methoxyphenyl)aniline
  • 2-Isopropoxy-N-(4-ethoxyphenethyl)aniline
  • 2-Isopropoxy-N-(4-methoxyphenethyl)benzamide

These compounds share similar structural features but differ in their substituents or functional groups, which can influence their chemical reactivity and biological activity. The unique combination of isopropoxy and methoxy substituents in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(2)21-18-7-5-4-6-17(18)19-13-12-15-8-10-16(20-3)11-9-15/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKDNKOFLLGOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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